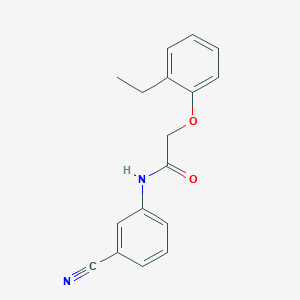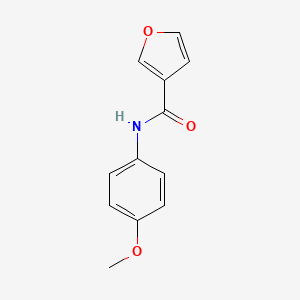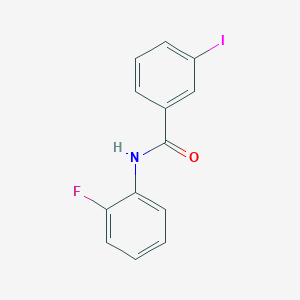
N-(3-fluorophenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)furan-3-carboxamide, also known as FPhC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPhC belongs to the class of furan-2-carboxamide derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
N-(3-fluorophenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-fluorophenyl)furan-3-carboxamide has also been shown to possess antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, N-(3-fluorophenyl)furan-3-carboxamide has been reported to have antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The exact mechanism of action of N-(3-fluorophenyl)furan-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. N-(3-fluorophenyl)furan-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(3-fluorophenyl)furan-3-carboxamide has been found to activate the AMPK signaling pathway, which plays a critical role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects
N-(3-fluorophenyl)furan-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-fluorophenyl)furan-3-carboxamide has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-(3-fluorophenyl)furan-3-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)furan-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. Moreover, N-(3-fluorophenyl)furan-3-carboxamide has been found to be stable under various experimental conditions. However, N-(3-fluorophenyl)furan-3-carboxamide has some limitations as well. It is relatively expensive compared to other compounds, and its solubility in aqueous solutions is limited, which may affect its bioavailability.
Future Directions
There are several future directions for the research on N-(3-fluorophenyl)furan-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)furan-3-carboxamide and to optimize its pharmacological properties.
Conclusion
In conclusion, N-(3-fluorophenyl)furan-3-carboxamide is a synthetic compound that exhibits potent biological activity and has potential therapeutic applications. The synthesis of N-(3-fluorophenyl)furan-3-carboxamide is relatively easy, and the compound has been extensively studied for its anti-inflammatory, antitumor, and antimicrobial properties. N-(3-fluorophenyl)furan-3-carboxamide exerts its biological effects by modulating various signaling pathways, and it has several advantages for lab experiments. Future research on N-(3-fluorophenyl)furan-3-carboxamide may lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)furan-3-carboxamide involves the reaction of 3-fluorobenzoyl chloride with furan-3-carboxamide in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the product is obtained in good yield and high purity. The synthesized compound is characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
properties
IUPAC Name |
N-(3-fluorophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-15-7-8/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXAHEVSWKBHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)

![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7480350.png)